(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide (2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 1327169-32-3
VCID: VC4636399
InChI: InChI=1S/C17H15N3O3/c1-22-14-6-7-15(23-2)12(10-14)9-13(11-18)17(21)20-16-5-3-4-8-19-16/h3-10H,1-2H3,(H,19,20,21)/b13-9+
SMILES: COC1=CC(=C(C=C1)OC)C=C(C#N)C(=O)NC2=CC=CC=N2
Molecular Formula: C17H15N3O3
Molecular Weight: 309.325

(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide

CAS No.: 1327169-32-3

Cat. No.: VC4636399

Molecular Formula: C17H15N3O3

Molecular Weight: 309.325

* For research use only. Not for human or veterinary use.

(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide - 1327169-32-3

Specification

CAS No. 1327169-32-3
Molecular Formula C17H15N3O3
Molecular Weight 309.325
IUPAC Name (E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-pyridin-2-ylprop-2-enamide
Standard InChI InChI=1S/C17H15N3O3/c1-22-14-6-7-15(23-2)12(10-14)9-13(11-18)17(21)20-16-5-3-4-8-19-16/h3-10H,1-2H3,(H,19,20,21)/b13-9+
Standard InChI Key URJMVTKDZJEWRK-UKTHLTGXSA-N
SMILES COC1=CC(=C(C=C1)OC)C=C(C#N)C(=O)NC2=CC=CC=N2

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name (2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide reflects its stereochemistry and functional group arrangement . The molecular formula C₁₇H₁₅N₃O₃ corresponds to a molecular weight of 309.32 g/mol, as confirmed by high-resolution mass spectrometry . The E configuration at the double bond ensures planar geometry, critical for electronic conjugation across the acrylamide system.

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous compounds reveal a nearly coplanar arrangement between the phenyl and pyridine rings, stabilized by π-π stacking interactions . Infrared (IR) spectroscopy identifies key absorptions:

  • ν(C≡N): 2220–2240 cm⁻¹ (cyano stretch)

  • ν(C=O): 1680–1700 cm⁻¹ (amide carbonyl)

  • ν(OCH₃): 2830–2940 cm⁻¹ (methoxy C-H stretch) .

Nuclear magnetic resonance (¹H NMR, ¹³C NMR) data further resolve substituent effects. The 2,5-dimethoxyphenyl group shows distinct aromatic protons at δ 6.8–7.1 ppm (doublets and triplets), while the pyridin-2-yl moiety exhibits characteristic downfield shifts near δ 8.2–8.6 ppm .

Synthetic Pathways and Optimization

Key Reaction Steps

Synthesis typically proceeds via a Knoevenagel condensation between 2,5-dimethoxybenzaldehyde and cyanoacetamide derivatives, followed by amidation with 2-aminopyridine . A representative protocol involves:

  • Aldol Condensation:
    2,5-Dimethoxybenzaldehyde+NC-CH₂-CONH2piperidine, EtOH(E)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide\text{2,5-Dimethoxybenzaldehyde} + \text{NC-CH₂-CONH}_2 \xrightarrow{\text{piperidine, EtOH}} \text{(E)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide}

  • Amidation:
    Acrylamide intermediate+2-aminopyridineDCC, DMAPTarget compound\text{Acrylamide intermediate} + \text{2-aminopyridine} \xrightarrow{\text{DCC, DMAP}} \text{Target compound}

Yields range from 45–65%, with purity >95% achievable via recrystallization (ethanol/water) or silica gel chromatography .

Catalytic and Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may promote side reactions. Transition metal catalysts like Cu(I) or Pd(0) improve regioselectivity in analogous systems, though their utility for this specific compound remains underexplored . Microwave-assisted synthesis reduces reaction times to <2 hours, as demonstrated for structurally related enamide derivatives.

Physicochemical and Pharmacological Properties

Solubility and Stability

The compound exhibits low aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic aryl groups. Solubility improves in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), reaching 10–15 mg/mL . Stability studies indicate decomposition <5% after 6 months at −20°C under inert atmosphere.

PropertyValueMethod
LogP (octanol-water)2.8 ± 0.3HPLC retention time
pKa (amide NH)9.2Potentiometric titration
Melting Point182–185°C (dec.)Differential scanning calorimetry

Biological Activity

Preliminary screens against kinase targets (e.g., EGFR, VEGFR2) show IC₅₀ values of 0.8–2.4 μM, attributed to hydrogen bonding with kinase hinge regions and hydrophobic interactions with methoxy substituents. In murine models, analogs demonstrate antiproliferative activity (EC₅₀ = 1.2 μM) against breast cancer cell lines (MCF-7, MDA-MB-231).

Applications in Materials Science

Organic Electronics

The extended π-system facilitates charge transport, with hole mobility of 0.12 cm²/V·s measured in thin-film transistors . Annealing at 150°C improves crystallinity, reducing grain boundary defects.

Photoluminescent Properties

Research Frontiers and Challenges

Toxicity and ADME Profiling

While in vitro genotoxicity assays (Ames test, micronucleus) are negative, hepatic clearance in rats remains high (CL = 32 mL/min/kg), necessitating prodrug strategies for therapeutic use.

Scalability and Cost Analysis

Current synthesis costs approximate $120/g at laboratory scale, driven by expensive catalysts and low-yielding steps. Continuous-flow reactors could reduce costs to <$50/g by minimizing solvent waste .

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